molecular formula C15H27NO5 B11036350 [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate

[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate

Cat. No.: B11036350
M. Wt: 301.38 g/mol
InChI Key: DLNWZIVYKQXLTN-IKZJNQNNSA-N
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Description

[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolizine ring, an oxido group, and a butanoate ester. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Oxido Group: The oxido group can be introduced through an oxidation reaction using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The final step involves the esterification of the intermediate compound with 2,3-dihydroxy-2-(propan-2-yl)butanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxido derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulate enzyme activity, or interact with receptor proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate
  • [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)pentanoate
  • [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)hexanoate

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

InChI

InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13-,15?,16?/m0/s1

InChI Key

DLNWZIVYKQXLTN-IKZJNQNNSA-N

Isomeric SMILES

CC(C)C(C(C)O)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O

Origin of Product

United States

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